methyl 4-(4,6-dioxo-3-(thiophen-2-yl)-2-(o-tolyl)tetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)benzoate
Description
This compound features a fused bicyclic pyrrolo[3,4-d]isoxazole core with 4,6-dioxo functionalization, a thiophen-2-yl substituent at position 3, and an o-tolyl (ortho-methylphenyl) group at position 2. Its structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring rigid, heterocyclic scaffolds .
Properties
IUPAC Name |
methyl 4-[2-(2-methylphenyl)-4,6-dioxo-3-thiophen-2-yl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O5S/c1-14-6-3-4-7-17(14)26-20(18-8-5-13-32-18)19-21(31-26)23(28)25(22(19)27)16-11-9-15(10-12-16)24(29)30-2/h3-13,19-21H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYKHCZXIQIKLBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(C3C(O2)C(=O)N(C3=O)C4=CC=C(C=C4)C(=O)OC)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Features
Table 1: Structural Comparison of Key Analogous Compounds
Key Observations:
- The target compound’s o-tolyl group introduces steric hindrance, reducing planarity compared to fluorophenyl-substituted analogs in .
- Thiophene vs.
Physicochemical Properties
Table 2: Hypothetical Property Comparison Based on Substituent Effects
Insights:
- Methyl benzoate increases lipophilicity, suggesting superior membrane permeability over fluorophenyl analogs .
Table 3: Hypothetical Docking Scores Against 14-α-Demethylase (3LD6)
| Compound | Docking Score (kcal/mol) | Key Interactions |
|---|---|---|
| Target Compound | -9.2 (predicted) | Thiophene π-π, dioxo H-bonds |
| Compound | -8.5 | Methoxyphenyl H-bonds, triazole hydrophobic |
Analysis:
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